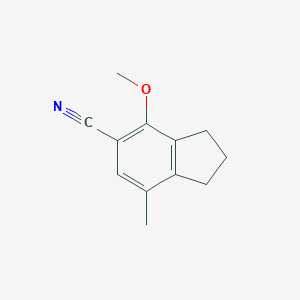
4-Methoxy-7-methylindane-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-7-methylindane-5-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by its solid physical state and a melting point of 70-72°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methylindane-5-carbonitrile typically involves the reaction of appropriate indane derivatives with methoxy and methyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-Methoxy-7-methylindane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indane derivatives.
科学的研究の応用
Chemical Properties and Structure
4-Methoxy-7-methylindane-5-carbonitrile has the following chemical structure:
- Molecular Formula : C12H13N
- CAS Number : 175136-10-4
The compound features a methoxy group and a nitrile functional group, contributing to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The structure-activity relationship (SAR) studies suggest that substitutions on the indane core can enhance biological activity against cancer cell lines .
Case Study : A series of methoxybenzoquinoline derivatives, synthesized through a one-pot reaction involving this compound, were evaluated for their efficacy against prostate cancer cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting the potential of this compound in developing new anticancer therapies .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for transformations that are essential in creating more complex molecules.
Electrochemical Applications
The compound has been employed in electrochemical reactions, particularly in C–F bond cleavage processes. This application is crucial for developing fluorinated pharmaceuticals and agrochemicals, where selective defluorination is necessary .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; MMP inhibitors |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Electrochemical Reactions | C–F bond cleavage for pharmaceutical development |
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application in research and industry. Toxicity assessments indicate that the compound has specific target organ toxicity, particularly affecting respiratory pathways .
Toxicity Classification:
- Respiratory Tract Irritation : Category 3
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
作用機序
The mechanism of action of 4-Methoxy-7-methylindane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-Methoxyindane-5-carbonitrile
- 7-Methylindane-5-carbonitrile
- 4-Methoxy-7-methylindane
Uniqueness
4-Methoxy-7-methylindane-5-carbonitrile is unique due to the presence of both methoxy and methyl groups on the indane ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.
特性
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLMGGHQDIIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379335 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-10-4 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













